(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol is a chemical compound with the molecular formula C9H11ClO3 It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and two hydroxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol typically involves the chlorination of 2-methoxybenzene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2-methoxybenzene with chlorine gas in the presence of a catalyst to form 5-chloro-2-methoxybenzene. This intermediate is then subjected to a formylation reaction using formaldehyde and a base to introduce the hydroxymethyl groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-chloro-2-methoxybenzene-1,3-diyl)dimethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxybenzene-1,3-dicarbaldehyde): Similar structure but with aldehyde groups instead of hydroxymethyl groups.
(2-Methyloxirane-2,3-diyl)dimethanol: Similar diol structure but with an oxirane ring instead of a benzene ring.
Uniqueness
(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol is unique due to the presence of both a chlorine atom and methoxy group on the benzene ring, along with two hydroxymethyl groups.
Properties
CAS No. |
6641-05-0 |
---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
[5-chloro-3-(hydroxymethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H11ClO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
QZNGVUKULMAKJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1CO)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.